Morpholin-4-yl(pyridin-4-yl)acetic acid Morpholin-4-yl(pyridin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269359
InChI: InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15)
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

Morpholin-4-yl(pyridin-4-yl)acetic acid

CAS No.:

Cat. No.: VC16269359

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Morpholin-4-yl(pyridin-4-yl)acetic acid -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 2-morpholin-4-yl-2-pyridin-4-ylacetic acid
Standard InChI InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15)
Standard InChI Key XFMSIIOAZPQSCT-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(C2=CC=NC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Morpholin-4-yl(pyridin-4-yl)acetic acid (IUPAC name: 2-(morpholin-4-yl)-2-(pyridin-4-yl)acetic acid) is characterized by a central acetic acid group substituted with a morpholine ring at the α-position and a pyridine ring at the β-position. The morpholine moiety contributes to its solubility profile, while the pyridine group enhances its ability to participate in hydrogen bonding and π-π interactions . Key physicochemical properties derived from analogous compounds include a molecular formula of C₁₁H₁₄N₂O₃, a molecular weight of 222.24 g/mol, and a melting point range of 160–161°C .

Table 1: Physicochemical Properties of Morpholin-4-yl(pyridin-4-yl)acetic Acid

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
Melting Point160–161°C
SolubilityInsoluble in water; soluble in DMSO
pKa~3.5 (carboxylic acid)

Synthesis and Structural Analogues

The synthesis of morpholin-4-yl(pyridin-4-yl)acetic acid typically involves a multi-step process starting with the condensation of morpholine and pyridine-4-carbaldehyde. A representative pathway includes:

  • Mannich Reaction: Morpholine reacts with pyridine-4-carbaldehyde in the presence of acetic acid to form a Schiff base intermediate.

  • Hydrolysis: The intermediate undergoes acidic hydrolysis to yield the target compound .

Recent modifications employ catalytic asymmetric synthesis to enhance enantiomeric purity, critical for pharmacological activity . Structural analogues, such as 4-morpholinylpiperidinylacetic acid, have been optimized for oral bioavailability, demonstrating IC₅₀ values as low as 4.4 nM against VLA-4 in murine inflammation models .

Pharmacological Applications

Anticancer Activity

Morpholin-4-yl acetic acid derivatives serve as intermediates in the synthesis of Carfilzomib, a second-generation proteasome inhibitor approved for relapsed multiple myeloma . The morpholine-pyridine scaffold enhances binding affinity to the proteasome’s β5 subunit, reducing peptide hydrolysis and inducing apoptosis in malignant cells .

Anti-Inflammatory Properties

Derivatives like morpholinyl-4-piperidinylacetic acid exhibit potent VLA-4 antagonism, inhibiting leukocyte adhesion in murine asthma models . Oral administration of 13d (IC₅₀ = 4.4 nM) reduced eosinophil infiltration by 72%, underscoring its therapeutic potential in chronic inflammatory diseases .

Mechanistic Insights

The compound’s dual heterocyclic architecture enables multitarget engagement:

  • Proteasome Inhibition: The morpholine moiety chelates catalytic threonine residues, while the pyridine ring occupies hydrophobic subsites .

  • DNA Gyrase Binding: Hydrogen bonding between the morpholine oxygen and Ser108 of gyrase disrupts ATP hydrolysis, preventing DNA supercoiling .

  • VLA-4 Antagonism: The acetic acid group mimics the Asp-Glu sequence of vascular cell adhesion molecule-1 (VCAM-1), blocking integrin-mediated leukocyte migration .

Recent Advancements and Clinical Relevance

Preclinical Efficacy

  • Cancer: In xenograft models, Carfilzomib reduced tumor volume by 58% compared to controls .

  • Bacterial Infections: Morpholine-thiazole hybrids eradicated methicillin-resistant S. aureus (MRSA) biofilms at 2× MIC .

Challenges and Future Directions

Despite promising data, limitations persist:

  • Solubility: Poor aqueous solubility necessitates prodrug strategies or nanoparticle formulations .

  • Metabolic Stability: Hepatic clearance rates exceed 30 mL/min/kg in rodents, prompting structural modifications to reduce CYP450 metabolism .

Future research should prioritize:

  • Dual-Target Inhibitors: Combining proteasome and kinase inhibitory motifs for synergistic anticancer effects.

  • Antibiotic Adjuvants: Enhancing the efficacy of β-lactams against Gram-negative pathogens via gyrase potentiation .

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